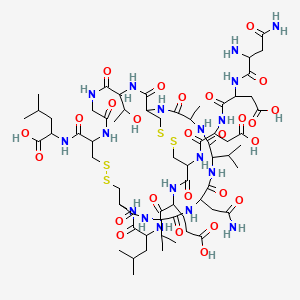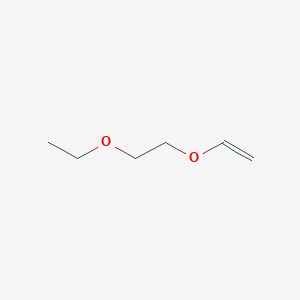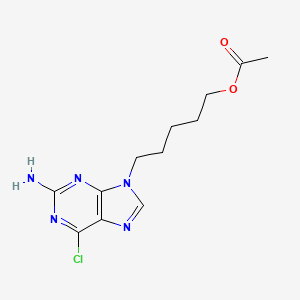
Cyclopenta-1,3-diene;titanium(4+);trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(4+);trichloride typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of an organic solvent and a base such as triethylamine or trimethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation . The general steps are as follows:
- Dissolve titanium tetrachloride in an organic solvent.
- Cool the solution to 5-10°C.
- Gradually add the base and cyclopentadiene to the solution.
- Stir the mixture at 20-30°C for 5-12 hours.
- Isolate the product by filtration and wash with an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The use of specialized equipment to maintain an inert atmosphere and control reaction conditions is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;titanium(4+);trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the cyclopentadienyl ligand is replaced by other ligands.
Oxidation-Reduction Reactions: It can be reduced to lower oxidation states or oxidized to higher oxidation states under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other cyclopentadienyl compounds or ligands that can replace the existing ligands.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., lithium aluminum hydride) or oxidizing agents (e.g., hydrogen peroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new metallocene complexes, while oxidation-reduction reactions can produce various titanium compounds with different oxidation states .
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;titanium(4+);trichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which cyclopenta-1,3-diene;titanium(4+);trichloride exerts its effects involves the coordination of the cyclopentadienyl ligand to the titanium center. This coordination stabilizes the titanium in a specific oxidation state and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-1,3-diene;titanium(2+);dichloride: Another metallocene compound with similar catalytic properties.
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate: A related compound with different anionic ligands.
Uniqueness
Cyclopenta-1,3-diene;titanium(4+);trichloride is unique due to its specific ligand arrangement and oxidation state, which confer distinct catalytic properties. Its ability to act as a catalyst in a wide range of polymerization reactions makes it particularly valuable in industrial applications .
Eigenschaften
Molekularformel |
C5H5Cl3Ti |
|---|---|
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;titanium(4+);trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
QNPFGNWOSOIUGB-UHFFFAOYSA-K |
Kanonische SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)


![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)


![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)



![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)



